molecular formula C16H20BrN3O B12714475 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- CAS No. 257891-55-7

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-

Cat. No.: B12714475
CAS No.: 257891-55-7
M. Wt: 350.25 g/mol
InChI Key: ITKJFOOGOHTXFJ-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and anticonvulsants. This specific compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core, along with various substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. The process may start with the formation of the benzodiazepine core, followed by the introduction of the imidazo ring and other substituents. Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology

In biological research, Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Medically, compounds with similar structures are often investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. This specific compound may be explored for its efficacy in treating various neurological disorders.

Industry

In an industrial context, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines and imidazo derivatives, such as diazepam, lorazepam, and midazolam. These compounds share a common core structure but differ in their substituents and overall chemical properties.

Uniqueness

What sets Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- apart is its specific combination of substituents, which may confer unique chemical and biological properties. This uniqueness makes it a compound of interest for further research and development.

Properties

CAS No.

257891-55-7

Molecular Formula

C16H20BrN3O

Molecular Weight

350.25 g/mol

IUPAC Name

7-bromo-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-trien-2-one

InChI

InChI=1S/C16H20BrN3O/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)

InChI Key

ITKJFOOGOHTXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Br)NC2=O

Origin of Product

United States

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